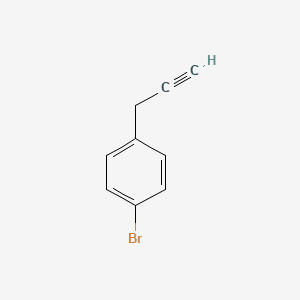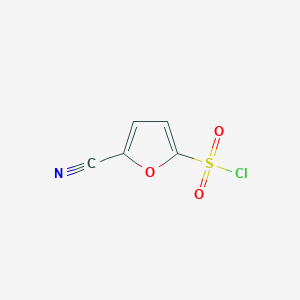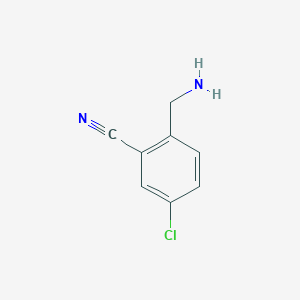![molecular formula C15H23BrClNO B1525628 4-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride CAS No. 1220035-23-3](/img/structure/B1525628.png)
4-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BrFNO.ClH/c13-10-1-2-12 (11 (14)7-10)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H . This indicates the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a bromo-propylphenol group, and a methyl group attached to the piperidine ring via an ether linkage.Aplicaciones Científicas De Investigación
Radiolabeled Probes for σ Receptors
- Halogenated 4-(phenoxymethyl)piperidines have been synthesized as potential sigma receptor ligands, indicating their use in developing radiolabeled probes for σ-1 receptors. These compounds show varying affinities for σ-1 and σ-2 receptors, suggesting their utility in in vivo tomographic studies of σ receptors. Specifically, compounds like 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine have demonstrated high uptake and retention in the brain and other organs, revealing their potential as probes for σ receptors in various tissues (Waterhouse, Mardon, Giles, Collier, & O'Brien, 1997).
Neuroprotective Agents
- Compounds structurally related to 4-(phenoxymethyl)piperidines have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists, indicating their application as neuroprotective agents. These compounds, through their action on the NMDA receptor, may help protect against glutamate toxicity, which is implicated in various neurological conditions (Chenard et al., 1995).
Antimicrobial and Biomedical Applications
- The covalent attachment of quaternary ammonium compounds to surfaces via hydrolyzable ester linkages, utilizing tertiary amines like 4-hydroxy-N-methyl piperidine, suggests a method for creating materials with slow-release antimicrobial properties. This approach could be beneficial for medical devices, such as catheters and surgical implants, to prevent microbial colonization (McCubbin, Forbes, Gow, & Gorham, 2006).
Anion Exchange Membranes
- Novel anion exchange membranes based on poly(aryl ether sulfone)s bearing piperidinium moieties, synthesized through reactions involving tertiary amines, demonstrate the utility of these compounds in creating high-conductivity membranes for applications such as fuel cells and electrolysis systems (Wang et al., 2019).
Propiedades
IUPAC Name |
4-[(4-bromo-2-propylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-2-3-13-10-14(16)4-5-15(13)18-11-12-6-8-17-9-7-12;/h4-5,10,12,17H,2-3,6-9,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSQKHXSGRDNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



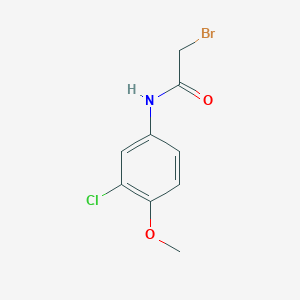




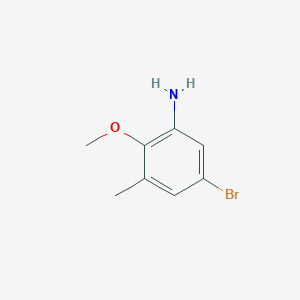
![1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B1525558.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine](/img/structure/B1525559.png)
